molecular formula C21H17N3O3 B10936211 6-(4-methoxyphenyl)-3-methyl-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(4-methoxyphenyl)-3-methyl-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10936211
M. Wt: 359.4 g/mol
InChI Key: LFWPKAVPPWBSNF-UHFFFAOYSA-N
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Description

6-(4-METHOXYPHENYL)-3-METHYL-N~4~-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a methoxyphenyl group, a methyl group, and a phenylisoxazolo-pyridine carboxamide moiety. Its intricate structure allows it to participate in various chemical reactions and makes it a valuable subject of study in multiple fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-METHOXYPHENYL)-3-METHYL-N~4~-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step processes. One common method includes the Friedlander condensation of 5-amino-3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with cyanoacetamide . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity. The scalability of the synthesis process ensures that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

6-(4-METHOXYPHENYL)-3-METHYL-N~4~-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various substitution reactions can occur, where functional groups in the compound are replaced by other groups. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, acids, bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

6-(4-METHOXYPHENYL)-3-METHYL-N~4~-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6-(4-METHOXYPHENYL)-3-METHYL-N~4~-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(4-METHOXYPHENYL)-3-METHYL-N~4~-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in both research and industry.

Properties

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-N-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H17N3O3/c1-13-19-17(20(25)22-15-6-4-3-5-7-15)12-18(23-21(19)27-24-13)14-8-10-16(26-2)11-9-14/h3-12H,1-2H3,(H,22,25)

InChI Key

LFWPKAVPPWBSNF-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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